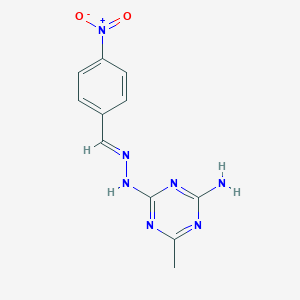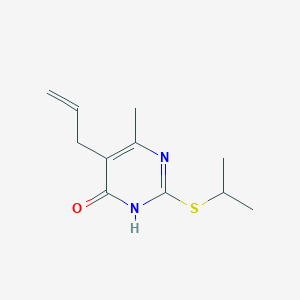![molecular formula C18H26F2N2O B6101740 2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101740.png)
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which are involved in the pathophysiology of these disorders.
Mecanismo De Acción
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in the regulation of glutamate release in the brain. By blocking the activity of mGluR2, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic effects in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol is that it has been extensively studied in preclinical models of various neurological and psychiatric disorders, which has provided valuable insights into its potential therapeutic effects. However, one limitation is that its efficacy and safety in humans have not yet been fully established, which limits its clinical applications.
Direcciones Futuras
There are several future directions for research on 2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective and potent mGluR2 antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, which may pave the way for its clinical development as a therapeutic agent.
Métodos De Síntesis
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process that involves the reaction of 1-(2,6-difluorobenzyl)piperazine with cyclopentylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then subjected to a final reaction with ethylene oxide to yield this compound.
Propiedades
IUPAC Name |
2-[1-cyclopentyl-4-[(2,6-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-3-7-18(20)16(17)13-21-9-10-22(14-4-1-2-5-14)15(12-21)8-11-23/h3,6-7,14-15,23H,1-2,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAWPGOSCVGGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![5-[(benzylthio)methyl]-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6101690.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methoxyphenyl)-1-pyrrolidinyl]pyridine](/img/structure/B6101733.png)
![3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101753.png)
![2-[4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6101761.png)
![3-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6101768.png)
![2-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6101770.png)